An In-depth Technical Guide to tert-Butyl Propionate: Chemical Structure, Properties, and Applications in Pharmaceutical Development
An In-depth Technical Guide to tert-Butyl Propionate: Chemical Structure, Properties, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl propionate (B1217596), a carboxylic acid ester, is a versatile organic compound with a range of applications, notably within the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its emerging role in drug development, including its use as a solvent in the synthesis of active pharmaceutical ingredients (APIs) and its potential as a promoiety in prodrug design. Detailed experimental protocols for its synthesis and key reactions are provided, alongside structured data presentation and visual workflows to facilitate understanding and practical application.
Chemical Structure and Identification
tert-Butyl propionate, also known by its IUPAC name tert-butyl propanoate, is the ester formed from propionic acid and tert-butanol (B103910).[1][2] Its structure features a propyl group attached to a carbonyl group, which is in turn bonded to a tert-butoxy (B1229062) group.
Table 1: Chemical Identification of tert-Butyl Propionate
| Identifier | Value |
| IUPAC Name | tert-butyl propanoate[3] |
| Synonyms | t-Butyl propionate, Propanoic acid, 1,1-dimethylethyl ester[3] |
| CAS Number | 20487-40-5[3] |
| Molecular Formula | C₇H₁₄O₂[3] |
| SMILES | CCC(=O)OC(C)(C)C[3] |
| InChI Key | JAELLLITIZHOGQ-UHFFFAOYSA-N[3] |
Physicochemical Properties
tert-Butyl propionate is a colorless liquid with a characteristic fruity odor.[4] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of tert-Butyl Propionate
| Property | Value | Reference(s) |
| Molecular Weight | 130.18 g/mol | [3] |
| Boiling Point | 118-119 °C | [5] |
| Melting Point | Not available | |
| Density | 0.865 g/mL at 25 °C | |
| Refractive Index | 1.390 at 20 °C | |
| Flash Point | 21 °C (70 °F) | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
| Vapor Pressure | 14.5 mmHg at 25 °C |
Synthesis and Reactivity
The most common method for synthesizing tert-butyl propionate is through the Fischer esterification of propionic acid with tert-butanol, using an acid catalyst. Due to the tertiary nature of the alcohol, specific conditions are often employed to favor esterification and minimize side reactions like dehydration.
Experimental Protocol: Synthesis of tert-Butyl Propionate via Fischer Esterification
This protocol is adapted from general procedures for Fischer esterification, with specific considerations for the use of a tertiary alcohol.[5][6]
Materials:
-
Propionic acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Sulfuric acid adsorbed on anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionic acid (1.0 equivalent) and tert-butanol (1.5 equivalents).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent). Alternatively, for a milder reaction that minimizes alkene formation, a pre-prepared catalyst of sulfuric acid adsorbed on anhydrous magnesium sulfate can be used.[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid) until no more gas evolves.
-
Brine
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tert-butyl propionate can be purified by fractional distillation to yield the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CAS 20487-40-5: tert-Butyl propionate | CymitQuimica [cymitquimica.com]
- 5. jchr.org [jchr.org]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Preparation of sec-butyl propionate with H2SO4 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
